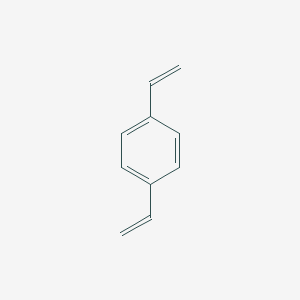

1,4-Divinylbenzene

Cat. No. B089562

Key on ui cas rn:

105-06-6

M. Wt: 130.19 g/mol

InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05274065

Procedure details

Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean, flamed and purged valved burette and then diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium. Next, a clean, flamed and purged, 3-neck, 300 mL reactor flask is fitted with a magnetic stirrer and rubber septum separated from the flask by an in-line, straight-through- bore teflon valve. The burette containing the p-divinylbenzene and benzene is padded with dry argon from the vacuum/argon manifold, the valve is closed and the burette is transferred to the 300 mL reactor flask which is subsequently evacuated and filled with argon several times. Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution. To the dry benzene in the reactor flask, 0.5 mmoles (0.5 mL of 1.0M solution) of n-butyllithium in hexane is added via gas-tight syringe through the rubber septum and straight-bore valve. After stirring, the reactor flask is cooled to -400° C. and 0.32 mL of the p-divinylbenzene/benzene solution is added dropwise from the burette to give a ratio of p-divinylbenzene to Li+ of 1.5 which produces the micro-particle with the living lithium carbanion initiation sites as indicated by the red-orange color.

Name

p-divinylbenzene benzene

Quantity

0.32 mL

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C1C=CC=CC=1.C([Li])CCC.[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13].C1C=CC=CC=1>CCCCCC>[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

p-divinylbenzene benzene

|

|

Quantity

|

0.32 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(C=C1)C=C.C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean,

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

flamed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Next, a clean, flamed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

3-neck, 300 mL reactor flask is fitted with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rubber septum separated from the flask by an in-line, straight-through- bore teflon valve

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The burette containing the p-divinylbenzene and benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the valve is closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is subsequently evacuated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with argon several times

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor flask is cooled to -400° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=CC=C(C=C1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |